N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group attached to a dihydropyridine ring. The presence of the chlorobenzyl group imparts specific chemical properties that make this compound valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves the reaction of 3-chlorobenzylamine with a suitable dihydropyridine precursor. One common method involves the use of N-chlorosuccinimide as a chlorine source and a photocatalyst such as Acr±Mes under visible light irradiation . This method is mild and scalable, making it suitable for industrial applications.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and substitution reactions. The use of metal halide Lewis acids as carbonyl activators and halogen carriers is common in these processes . These methods ensure high yields and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, especially involving the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorinating agents like N-chlorosuccinimide under visible light.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Industry: Utilized in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-N’-(4-ethoxyphenyl)urea: Another compound with a chlorobenzyl group, used in similar applications.
3-chlorobenzyl bromide: Used as a starting reagent in the synthesis of various organic compounds.
Uniqueness
N-(3-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its ability to undergo various types of reactions, combined with its potential therapeutic effects, makes it a valuable compound in scientific research.
Properties
Molecular Formula |
C13H11ClN2O2 |
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Molecular Weight |
262.69 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) |
InChI Key |
MRQNPKAPMIIXSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CNC(=O)C=C2 |
Origin of Product |
United States |
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